molecular formula C24H18F4N2O2 B2745848 1-(4-fluorobenzyl)-3-methyl-4-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone CAS No. 317822-38-1

1-(4-fluorobenzyl)-3-methyl-4-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone

Cat. No. B2745848
CAS RN: 317822-38-1
M. Wt: 442.414
InChI Key: PPWKIAFFMWGZFR-UHFFFAOYSA-N
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Description

The compound “1-(4-fluorobenzyl)-3-methyl-4-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone” is a complex organic molecule. It contains several functional groups including a fluorobenzyl group, a trifluoromethylbenzoyl group, and a dihydroquinoxalinone group .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The 4-fluorobenzyl group and the 3-(trifluoromethyl)benzoyl group are both aromatic, while the dihydroquinoxalinone group is a heterocyclic compound .


Chemical Reactions Analysis

The compound could undergo various chemical reactions depending on the conditions. For example, the fluorobenzyl group could undergo nucleophilic substitution reactions, while the trifluoromethylbenzoyl group could undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of fluorine atoms could increase its electronegativity and polarity. The compound could also exhibit unique properties due to the presence of the dihydroquinoxalinone group .

Scientific Research Applications

Synthesis and Absolute Configuration of Enantiomers

A study by Morita et al. (1994) focuses on the synthesis of enantiomers of 7-fluoro-1-methyl-3-(methylsulfinyl)-4(1H)-quinolinone, derived from optically active (R)-α-methylbenzylamine derivatives of quinoline. This research emphasizes the significance of synthesizing enantiomers for potential drug development and understanding molecular configurations through X-ray crystallography (Morita et al., 1994).

Reactions with Alkyl, Benzyl, and Arenesulfonyl Halides

Badr et al. (1984) explored the reaction of 3-methyl-2(1H)quinoxalinone with various halides to produce 1-substituted 3-methyl-2(1H)-quinoxalinones, showcasing the compound's versatility in forming a range of derivatives through different chemical reactions. This study highlights the compound's utility in chemical synthesis and the potential for creating a variety of structurally diverse molecules (Badr et al., 1984).

Synthesis of Nucleoside Derivatives

Research by Break and Al-harthi (2018) on the synthesis of fluorinated nucleosides from 1,3-bis-(2,3,5-tri-O-Benzoyl-β-D-Ribofuranosyl)-8-(Trifluoromethyl)-2-Methyl-4-Quinazolinone demonstrates the importance of fluorinated compounds in increasing biological and chemical stability. This study contributes to the field of medicinal chemistry by offering insights into the synthesis of nucleoside derivatives with potential biological applications (Break & Al-harthi, 2018).

Antimicrobial Activity Studies

Vieira et al. (2014) investigated the antimicrobial activity of quinoxaline N,N-dioxide and its derivatives against various bacterial and yeast strains. The study revealed that certain derivatives exhibit significant antimicrobial properties, suggesting potential applications in developing new antimicrobial agents. This research underscores the compound's relevance in addressing microbial resistance and the search for novel therapeutic options (Vieira et al., 2014).

Future Directions

The future directions for research on this compound could include further studies on its synthesis, properties, and potential applications. For example, it could be interesting to explore its potential uses in medicinal chemistry or materials science .

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-methyl-4-[3-(trifluoromethyl)benzoyl]-3H-quinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F4N2O2/c1-15-22(31)29(14-16-9-11-19(25)12-10-16)20-7-2-3-8-21(20)30(15)23(32)17-5-4-6-18(13-17)24(26,27)28/h2-13,15H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPWKIAFFMWGZFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC(=CC=C3)C(F)(F)F)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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